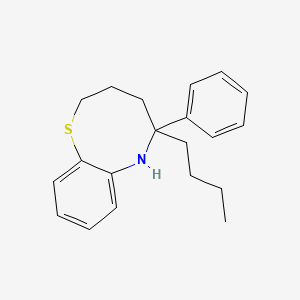
5-Butyl-5-phenyl-3,4,5,6-tetrahydro-2H-1,6-benzothiazocine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Butyl-5-phenyl-3,4,5,6-tetrahydro-2H-1,6-benzothiazocine is a heterocyclic compound that belongs to the class of benzothiazocines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a benzothiazocine ring system with butyl and phenyl substituents, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butyl-5-phenyl-3,4,5,6-tetrahydro-2H-1,6-benzothiazocine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 2-aminobenzenethiol with butyl and phenyl-substituted ketones in the presence of a suitable catalyst can lead to the formation of the desired benzothiazocine ring system .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards .
Analyse Chemischer Reaktionen
Types of Reactions
5-Butyl-5-phenyl-3,4,5,6-tetrahydro-2H-1,6-benzothiazocine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups and the overall structure of the compound.
Common Reagents and Conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
5-Butyl-5-phenyl-3,4,5,6-tetrahydro-2H-1,6-benzothiazocine has several scientific research applications across various fields:
Wirkmechanismus
The mechanism of action of 5-Butyl-5-phenyl-3,4,5,6-tetrahydro-2H-1,6-benzothiazocine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular signaling pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3,4-Tetrahydroquinoline: Another heterocyclic compound with a similar ring structure but different substituents.
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole: Known for its anti-tumor activity and structural similarity.
Uniqueness
5-Butyl-5-phenyl-3,4,5,6-tetrahydro-2H-1,6-benzothiazocine is unique due to its specific substituents (butyl and phenyl groups) and the resulting chemical properties. These substituents contribute to its distinct reactivity and potential biological activities, setting it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
87697-17-4 |
|---|---|
Molekularformel |
C20H25NS |
Molekulargewicht |
311.5 g/mol |
IUPAC-Name |
5-butyl-5-phenyl-2,3,4,6-tetrahydro-1,6-benzothiazocine |
InChI |
InChI=1S/C20H25NS/c1-2-3-14-20(17-10-5-4-6-11-17)15-9-16-22-19-13-8-7-12-18(19)21-20/h4-8,10-13,21H,2-3,9,14-16H2,1H3 |
InChI-Schlüssel |
QXXCRRFBPKDPHS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1(CCCSC2=CC=CC=C2N1)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


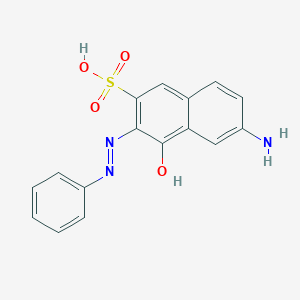
![7-Acetyl-6-methoxy-9-oxa-1,4-dithiaspiro[4.5]decan-10-one](/img/structure/B14385370.png)
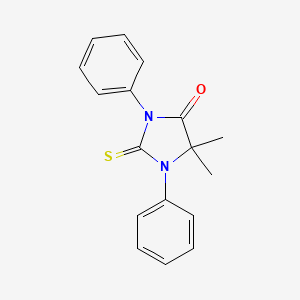

![Dimethyl 2-[2-(morpholin-4-yl)phenyl]but-2-enedioate](/img/structure/B14385392.png)
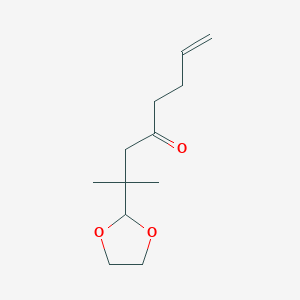

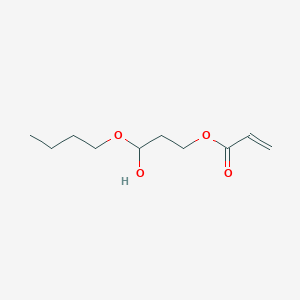
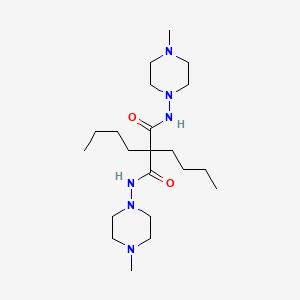
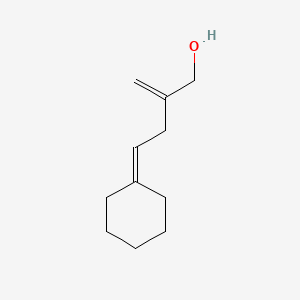
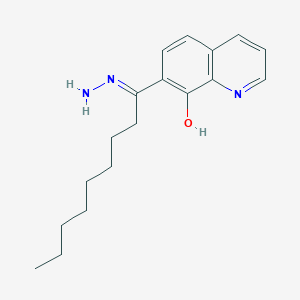
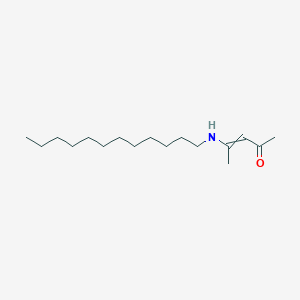

![4-Methylidenespiro[4.7]dodecan-1-one](/img/structure/B14385436.png)
